Functional Selectivity at Melatonin Receptors: Inactive Control vs. Potent Agonist UCSF4226
The target compound serves as a paired inactive control for the selective MT2 agonist UCSF4226. In a direct comparison using HEK cells transiently expressing human melatonin receptors, the target compound shows no significant functional activity, while the active probe exhibits high potency [1].
| Evidence Dimension | Functional activity (inhibition of isoproterenol-stimulated cAMP production) |
|---|---|
| Target Compound Data | hMT1 pEC50 < 4.5; hMT2 pEC50 < 4.5 (n=3 independent experiments) |
| Comparator Or Baseline | UCSF4226: hMT1 pEC50 6.8±0.2 (79±3 %Emax); hMT2 pEC50 8.2±0.1 (89±3 %Emax) (n=4 independent experiments) |
| Quantified Difference | >200-fold difference in potency at hMT1; >5000-fold difference at hMT2. The target compound's activity is indistinguishable from baseline. |
| Conditions | Inhibition of isoproterenol-stimulated cAMP production on hMT1 or hMT2 melatonin receptors transiently expressed in HEK cells. Compounds tested at up to 30 µM. |
Why This Matters
This data proves the compound's absolute unsuitability as an active agent and its sole valid purpose as a negative control, which is critical for researchers designing experiments that require a null-activity baseline to validate the on-target effects of the active agonist.
- [1] Extended Data Table 4. Active Selective Probe and Inactive Analog Functional Data. Nature, 579(7800), 609-614 (2020). PMC7134359. View Source
